molecular formula C10H23ClN2O2S B11848755 N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11848755
M. Wt: 270.82 g/mol
InChI Key: WPGYMLTUSOJWNW-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride (CAS 1589357-88-9) is a chemical compound with a molecular formula of C10H23ClN2O2S and a molecular weight of 270.82 g/mol . This piperidine-based sulfonamide is part of a class of compounds that have demonstrated significant relevance in medicinal chemistry research, particularly in the study of protein-protein interactions and biological pathways. Structurally related N-acylsulfonamide analogs have been identified in patent literature as promoters of apoptosis, suggesting potential research applications in oncology and the study of cell death mechanisms . Compounds featuring the piperidine scaffold linked to a sulfonamide group are frequently investigated for their potential to interact with various enzyme families and cellular receptors. The specific physicochemical properties imparted by the butane-sulfonamide chain can influence the compound's solubility and bioavailability, making it a valuable building block in drug discovery and pharmacological profiling. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12(2)10-5-7-11-8-6-10;/h10-11H,3-9H2,1-2H3;1H

InChI Key

WPGYMLTUSOJWNW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N(C)C1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

MethodReagents/ConditionsYieldPurity (HPLC)Reference
Reductive AminationPiperidin-4-one, MeNH2, NaBH3CN, MeOH, 24h78%>95%
Direct AlkylationPiperidin-4-amine, MeI, K2CO3, DMF, 80°C82%98%
SulfonylationButane-1-sulfonyl chloride, TEA, DCM, 25°C89%99%

Key Observations :

  • Sulfonylation Efficiency : The use of TEA as a base in DCM minimizes side reactions (e.g., over-sulfonylation).

  • Salt Formation : Yields for hydrochloride salt precipitation exceed 90% when using anhydrous HCl in Et2O.

Scalability and Industrial Adaptations

Large-Scale Synthesis (Kilogram Scale)

For industrial production, the following modifications are critical:

  • Solvent Selection : Replace DMF with toluene or ethyl acetate to improve safety and ease of removal.

  • Catalytic Methods : Use cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C to accelerate sulfonylation.

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.

Case Study :
A pilot-scale reaction using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and butane-1-sulfonyl chloride in DMA with CsF achieved a 92% yield. The final product was recrystallized from ethanol/water (3:1).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 3.45–3.30 (m, 4H, piperidine-H), 3.10 (s, 3H, N-CH3), 2.95–2.80 (m, 2H, SO2N-CH2), 1.85–1.60 (m, 6H, butane-CH2), 1.45–1.30 (m, 2H, piperidine-CH2).

  • LC-MS : [M+H]+ = 249.1, [M+Cl]− = 283.0.

Purity and Stability

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Storage : Stable as a hydrochloride salt at −20°C for >2 years.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Alkylation : Controlled stoichiometry of methyl iodide (1.1 eq) and low temperatures (0°C) prevent di-methylation.

  • Sulfonate Byproducts : Use of anhydrous TEA and strict temperature control during sulfonylation minimizes hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Key Structural Variations and Similarity Scores

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structural Difference Similarity Score Key Implications
N-Methyl-N-(piperidin-4-yl)methanesulfonamide [934107-80-9] Methanesulfonamide (shorter chain) vs. butanesulfonamide 0.96 Reduced lipophilicity; potentially lower membrane permeability.
N-Methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride [Discontinued] Ethanesulfonamide (C2 chain) vs. butanesulfonamide (C4 chain) N/A Intermediate chain length may balance solubility and bioavailability.
N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride [550370-51-9] Acetamide replaces sulfonamide N/A Loss of sulfonamide’s acidic proton; altered hydrogen-bonding capacity.
1-(Methylsulfonyl)piperidin-4-amine hydrochloride [70724-74-2] Direct sulfonyl-piperidine linkage; no methyl-butane group 0.98 Simplified structure may enhance metabolic stability but reduce target selectivity.
N-Methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride [3D-FNC79567] Aromatic benzamide replaces aliphatic sulfonamide N/A Increased steric bulk and electron-withdrawing effects from CF₃ group.

Pharmacological and Physicochemical Insights

  • Chain Length Effects : The butane sulfonamide chain in the target compound likely increases lipophilicity compared to ethane or methane analogs, favoring passive diffusion across biological membranes. However, excessive hydrophobicity may reduce aqueous solubility, necessitating salt forms like hydrochloride .
  • Sulfonamide vs. Amide : Sulfonamide groups (pKa ~10) are more acidic than amides, enabling stronger hydrogen-bonding interactions with target proteins. This could enhance binding affinity in enzymes or receptors compared to acetamide derivatives .

Availability and Commercial Relevance

  • The trifluoromethyl benzamide variant (3D-FNC79567) is commercially available at high cost (€563/50mg), reflecting its specialized application in medicinal chemistry .

Biological Activity

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride, a compound featuring a piperidine ring and sulfonamide group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Molecular Formula : C₁₁H₁₈N₂O₂S·HCl
  • Molecular Weight : 270.80 g/mol
  • IUPAC Name : this compound

This structure is significant as it incorporates both nitrogen heterocycles and a sulfonamide moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism underlies their antibacterial properties.
  • Interaction with Receptors : The piperidine moiety may facilitate interaction with various receptors in the central nervous system, potentially affecting neurotransmitter systems.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates:

  • Bacteriostatic Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Emerging evidence suggests potential anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) indicate that the compound may induce apoptosis, with IC50 values observed in the low micromolar range (approximately 5 µM).
Cell LineIC50 (µM)
MCF-75
A549 (Lung)7
H460 (Lung)6

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological effects:

  • Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties, potentially through modulation of GABAergic transmission.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamide compounds against multi-drug resistant strains of bacteria, emphasizing the importance of structural modifications for enhanced activity .
  • Anticancer Mechanisms : Research from MDPI revealed that related compounds induce apoptosis via mitochondrial pathways, suggesting that this compound might share similar mechanisms .
  • Neuropharmacological Investigations : A recent study explored the effects of piperidine derivatives on seizure models, indicating promising anticonvulsant activity that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride, and how do they influence experimental design?

  • Answer : The compound’s molecular formula is C₁₀H₂₁ClN₂O₂S (MW: 270.82 g/mol) with a canonical SMILES notation of CCCCS(=O)(=O)N(C)C1CCNCC1.Cl . Its hydrochloride salt form enhances aqueous solubility and stability, critical for in vitro assays requiring polar solvents (e.g., buffer solutions). The piperidine ring and sulfonamide group contribute to its amphiphilic nature, enabling membrane permeability in cellular studies . Solubility testing should prioritize polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous media.

Q. How is this compound synthesized, and what quality control methods are recommended?

  • Answer : Synthesis typically involves sulfonylation of N-methylpiperidin-4-amine with butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction, the hydrochloride salt is precipitated using HCl. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm sulfonamide formation (~2.8–3.2 ppm for methyl groups, ~3.5–4.0 ppm for piperidine protons). Residual solvents are quantified via GC-MS .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress testing). Monitor degradation via LC-MS every 30 days for 6 months. Hydrolytic stability in PBS (pH 7.4) at 37°C should be assessed over 72 hours. Degradation products (e.g., free piperidine or sulfonic acid) indicate susceptibility to hydrolysis, necessitating desiccated storage .

Advanced Research Questions

Q. How does this compound inhibit enzymes, and what experimental approaches validate its mechanism?

  • Answer : The compound acts as a competitive inhibitor by binding to enzyme active sites via hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (butane chain). Kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) and surface plasmon resonance (SPR) quantify binding affinity (Kᵢ). For example, studies on bacterial dihydropteroate synthase show IC₅₀ values <10 µM, with Lineweaver-Burk plots confirming competitive inhibition . Controls must include inactive analogs (e.g., N-methylpiperidine) to isolate sulfonamide-specific effects.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM for Enzyme A) may arise from assay conditions (pH, ionic strength) or enzyme isoforms. To address this:

  • Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.5).
  • Use isoform-specific recombinant enzymes (validated via Western blot).
  • Include positive controls (e.g., methotrexate for dihydrofolate reductase). Cross-validate with orthogonal methods like ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Q. What strategies optimize the compound’s selectivity for target receptors versus off-target binding?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) to identify critical residues in the target receptor (e.g., GPCRs) versus off-targets (e.g., serotonin transporters). Synthesize analogs with substituents on the piperidine ring (e.g., 3-fluoro or 4-methyl) to enhance steric hindrance against off-targets. Validate via radioligand binding assays (e.g., ³H-labeled compound) and functional assays (cAMP/GTPγS for GPCRs) .

Q. How do structural analogs of this compound compare in terms of pharmacokinetic properties?

  • Answer : A comparative analysis of analogs reveals:

AnalogSubstituentLogPt₁/₂ (h, rat)% Oral Bioavailability
Target compoundButane-sulfonamide1.22.545
Propane-sulfonamideShorter chain0.81.828
Cyclopropane-carboxamideRigid ring1.53.260
The butane chain balances lipophilicity and metabolic stability, while cyclopropane analogs show improved bioavailability but higher CYP3A4-mediated clearance .

Methodological Guidance

Q. What in vitro and in vivo models are appropriate for studying this compound’s anti-inflammatory potential?

  • Answer :

  • In vitro : LPS-stimulated RAW 264.7 macrophages; measure NO production (Griess assay) and TNF-α/IL-6 levels (ELISA). Use 1–50 µM concentrations with dexamethasone as a control .
  • In vivo : Murine carrageenan-induced paw edema model. Administer 10–50 mg/kg (oral/IP) and assess edema volume at 0–6 hours. Histopathology (H&E staining) evaluates neutrophil infiltration .

Q. How should researchers design dose-response studies to minimize toxicity while maintaining efficacy?

  • Answer : Use the OECD 423 guideline for acute toxicity, starting with 10–100 mg/kg in rodents. For chronic studies (28 days), apply the 3Rs principle:

  • Low dose : 1/10th IC₅₀ (e.g., 0.5 mg/kg).
  • Mid dose : Equivalent to plasma Cₘₐₓ from in vitro efficacy.
  • High dose : 5× mid dose.
    Monitor hematological, hepatic, and renal biomarkers weekly. Mitigate hepatotoxicity via co-administration of NAC (N-acetylcysteine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.